molecular formula C9H13NS B1217106 1-(Phenylthio)-2-aminopropane CAS No. 2014-77-9

1-(Phenylthio)-2-aminopropane

Cat. No. B1217106
CAS RN: 2014-77-9
M. Wt: 167.27 g/mol
InChI Key: YAUHFKDKQAMMJE-UHFFFAOYSA-N
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Description

1-(Phenylthio)-2-aminopropane, also known as 1-phenyl-2-amino-propane-thioether (PAT), is a synthetic compound that belongs to the class of phenethylamines. It is a non-scheduled drug and has been used in scientific research for its potential therapeutic effects.

Scientific Research Applications

Enantiospecific Antihypertensive Activity

  • The Enantiomeric Specificity of the Antihypertensive Activity of 1-(Phenylthio)-2-Aminopropane : This study investigated the antihypertensive properties of 1-(phenylthio)-2-aminopropane, focusing on its enantiospecific effects. The S-enantiomer was found to be a more potent dopamine beta-monooxygenase (DBM) substrate, exhibiting indirect sympathomimetic activity and effective antihypertensive properties. This was attributed to its greater selectivity for the catecholamine reuptake transporter and the target enzyme DBM, differentiating its effectiveness from the R-enantiomer (Herman et al., 1991).

Immunosuppressive Activity

  • Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-Diols : In this research, the immunosuppressive effects of various 2-substituted 2-aminopropane-1,3-diols, structurally related to 1-(phenylthio)-2-aminopropane, were explored. These compounds showed a lymphocyte-decreasing effect and a significant immunosuppressive impact on rat skin allograft, suggesting potential applications in organ transplantation and immune response modulation (Kiuchi et al., 2000).

Antioxidant and Membrane-Stabilizing Properties

  • Antioxidant and Membrane-Stabilizing Properties of 1-(4-Substituted Phenyl)-2H-(Phenyl)-3-Aminopropan-1-ol Hydrochlorides : This study examined the antioxidant and membrane-stabilizing properties of compounds structurally related to 1-(phenylthio)-2-aminopropane. These compounds showed significant membrane-stabilizing effects in an erythrocyte oxidative stress model but exhibited weak antioxidant properties. This suggests potential applications in protecting cell membranes against oxidative stress (Malakyan et al., 2011).

Microbial Metabolism

  • Microbial Metabolism of Amino Ketones. L-1-Aminopropan-2-ol Dehydrogenase and L-Threonine Dehydrogenase in Escherichia coli : This research explored the microbial metabolism of compounds like 1-(phenylthio)-2-aminopropane in Escherichia coli. The study highlights the specific enzymes involved in the metabolic pathways of such compounds, contributing to a better understanding of microbial interactions with amino ketones (Turner, 1967).

Uterine Relaxant Activity

  • Synthesis and Evaluation of Uterine Relaxant Activity for a Series of Substituted p-Hydroxyphenylethanolamines : While not directly studying 1-(phenylthio)-2-aminopropane, this research synthesized compounds structurally related to it, exploring their potential as uterine relaxants. This suggests possible applications in managing preterm labor or other conditions requiring uterine relaxation (Viswanathan & Chaudhari, 2006).

properties

IUPAC Name

1-phenylsulfanylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUHFKDKQAMMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90942182
Record name 1-(Phenylsulfanyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylthio)-2-aminopropane

CAS RN

2014-77-9
Record name 1-(Phenylthio)-2-aminopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002014779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Phenylsulfanyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
HH Herman, PA Husain, JE Colbert… - Journal of medicinal …, 1991 - ACS Publications
We have found that (fi, S)-l-(phenylthio)-2-aminopropane (4a), a synthetic alternate substrate for the terminal enzyme of norepinephrine biosynthesis, dopamine/3-monooxygenase (…
Number of citations: 16 pubs.acs.org
PA Husain, J Debnath, SW May - Analytical chemistry, 1993 - ACS Publications
We introduce a novel, HPLC-based method for facile determination of the absolute configuration of-chiral amines. Our method is easily applied to a variety of compounds, including …
Number of citations: 12 pubs.acs.org
PA Husain, JE Colbert, SR Sirimanne… - Analytical …, 1989 - Elsevier
A chiral derivatizing reagent, N-succinimidyl-2-(S)-methoxy-2-phenylacetic acid ester (SMPA), directed toward reaction with primary amine-containing compounds has been synthesized …
Number of citations: 8 www.sciencedirect.com
SH Pollock, MI Reichbaum, JC Colbert… - … of Pharmacology and …, 1993 - Citeseer
Methods Drugs and chemicals. PAES, MePAES, HOPAES and HOMe-PAES were synthesized as described previously (Herman et a!., 1991). All compounds were recrystallized as the …
Number of citations: 8 citeseerx.ist.psu.edu
SW May, SH Pollock - Drugs, 1998 - Springer
Selenium, long recognised as an important ‘dietary antioxidant’, is now known to be an essential component of the active sites of a number of enzymes, including the glutathione …
Number of citations: 92 link.springer.com
SW May, L Wang, MM Gill-Woznichak… - … of Pharmacology and …, 1997 - ASPET
We report here the first orally active, selenium-based antihypertensive agent, and we demonstrate its restricted CNS permeability using inductively coupled plasma/mass spectroscopy (…
Number of citations: 81 jpet.aspetjournals.org
JD Overcast, AE Ensley, CJ Buccafusco… - Journal of …, 2001 - journals.lww.com
The pharmacology of selenium is of much interest because selenium deficiency has been linked to cardiovascular diseases, cancer, and arthritis, and selenoenzymes are critical …
Number of citations: 16 journals.lww.com
ST Myung, F Maglia, KJ Park, CS Yoon… - ACS Energy …, 2017 - ACS Publications
Future generations of electric vehicles require driving ranges of at least 300 miles to successfully penetrate the mass consumer market. A significant improvement in the energy density …
Number of citations: 135 pubs.acs.org

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